6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol
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Overview
Description
6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol: is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol typically involves the introduction of bromine and fluorine atoms into the benzothiazole ring. One common method is the bromination of 4-fluoro-1,3-benzothiazole-2-thiol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Disulfides or sulfonic acids.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- 4-Bromo-6-fluoro-1,3-benzothiazole-2-thiol
- 6-Bromo-4-fluoro-2-methyl-1,3-benzothiazole
- 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine
Uniqueness: 6-Bromo-4-fluoro-1,3-benzothiazole-2-thiol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-4-fluoro-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS2/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKGZRNZMKIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)NC(=S)S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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